molecular formula C20H24N4OS B11002592 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

Cat. No.: B11002592
M. Wt: 368.5 g/mol
InChI Key: AVUHANLREHTLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a structurally complex acetamide derivative featuring a benzimidazole ethylamine moiety and a thiopyran ring substituted with a pyrrole group. The benzimidazole scaffold is known for its role in modulating biological targets such as kinases and G-protein-coupled receptors (GPCRs) due to its aromaticity and hydrogen-bonding capacity . The thiopyran ring, with sulfur replacing oxygen in the pyran structure, introduces distinct electronic and steric properties that may influence solubility and metabolic stability compared to oxygenated analogs .

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide

InChI

InChI=1S/C20H24N4OS/c25-19(15-20(8-13-26-14-9-20)24-11-3-4-12-24)21-10-7-18-22-16-5-1-2-6-17(16)23-18/h1-6,11-12H,7-10,13-15H2,(H,21,25)(H,22,23)

InChI Key

AVUHANLREHTLQA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CC(=O)NCCC2=NC3=CC=CC=C3N2)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves two steps:

    Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:

    Hydrazine Derivative Formation:

Chemical Reactions Analysis

    Nucleophilic Aromatic Substitution: The initial step involves nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde by the benzimidazole thione.

    Thiosemicarbazone Formation: The second step forms the hydrazine derivative through condensation of the aldehyde with thiosemicarbazide.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide finds applications in various fields:

    Medicinal Chemistry: Its unique structure may lead to novel drug candidates.

    Biological Studies: Investigating its effects on cellular processes.

    Coordination Chemistry: Due to its sulfur and nitrogen donors, it can form diverse coordination complexes.

Mechanism of Action

The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Benzimidazole vs. Imidazole/Pyrimidine Substituents

The target compound’s benzimidazole group contrasts with imidazole or pyrimidine substituents in analogs such as Acetamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]- (454647-93-9) . Benzimidazole’s extended aromatic system may confer stronger van der Waals interactions but lower solubility compared to smaller heterocycles. For example, pyrimidine-based analogs (e.g., 1061636-81-4 ) with trifluoromethyl groups exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Thiopyran vs. Pyran/Tetrahydrofuran Rings

The thiopyran ring in the target compound differs from tetrahydro-2H-pyran rings in analogs like 1421848-11-4 . Pyran-based derivatives (e.g., 1453209-57-8) with fluorophenyl groups may exhibit higher target selectivity due to fluorine’s electronegativity, whereas the pyrrole group in the target compound prioritizes aromatic interactions .

Pharmacokinetic and Pharmacodynamic Hypotheses

Compound ID/Name Key Structural Features Hypothetical logP Predicted Metabolic Stability
Target Compound Benzimidazole, thiopyran, pyrrole 3.8 (estimated) Moderate (CYP3A4 substrate)
454647-93-9 (Imidazole-thioacetamide) Imidazole, phenyldiazenyl 4.2 High (CYP2D6 resistance)
1421848-11-4 (Pyran-thiazole acetamide) Fluorophenyl, pyran, thiazole 2.9 Moderate-High
1061636-81-4 (Trifluoromethyl-pyrimidine) Trifluoromethyl, pyrimidine 3.5 Very High

Table 1: Structural and pharmacokinetic comparisons. logP values estimated via fragment-based methods.

  • Metabolism : The target compound’s benzimidazole and pyrrole groups may increase susceptibility to oxidative metabolism by CYP3A4, whereas trifluoromethyl-pyrimidine analogs (e.g., 1061636-81-4 ) resist degradation due to fluorine’s stability .
  • Solubility : Thiopyran’s lower polarity compared to pyran rings (e.g., 1453207-97-0 ) suggests reduced aqueous solubility, which could limit bioavailability without formulation aids .

Research Findings and Limitations

  • Binding Affinity: No direct in vitro data for the target compound are available in the provided evidence.
  • Toxicity: Pyrrole substituents may pose genotoxicity risks due to metabolic activation to reactive intermediates, a concern less prominent in tetrazole-based analogs (e.g., 1061652-48-9) .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N4OS\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{OS}

This structure includes a benzimidazole moiety, a pyrrole ring, and a thiopyran component, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on different cellular pathways and its potential therapeutic applications.

TRPC6 Inhibition

The compound may also act as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6), which is implicated in various renal pathologies such as nephrotic syndrome and diabetic nephropathy. Inhibition of TRPC6 by benzimidazole derivatives has been associated with protective effects in renal tissues . This suggests that this compound could possess similar nephroprotective properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be made based on its structural components:

  • Electrophilic Nature : The presence of electrophilic centers in the benzimidazole and thiopyran rings may facilitate interactions with nucleophilic sites in biological macromolecules, potentially leading to modulation of enzymatic activities.
  • Receptor Interaction : The pyrrole moiety could allow for specific receptor interactions, influencing signaling pathways relevant to cellular proliferation and survival.

Research Findings and Case Studies

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of benzimidazole derivatives:

CompoundTargetActivityReference
Benzimidazole Derivative AT. cruziIC50 < 5 µM
Benzimidazole Derivative BTRPC6Inhibition observed
Benzimidazole Derivative CLeishmania spp.Significant activity

These findings indicate that modifications to the benzimidazole core can significantly enhance biological activity, suggesting that this compound may similarly exhibit potent biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.